molecular formula C14H13FN2O4 B12912430 7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 149602-60-8

7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12912430
CAS No.: 149602-60-8
M. Wt: 292.26 g/mol
InChI Key: SOWMSUORQIRLML-UHFFFAOYSA-N
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Description

7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial properties and potential therapeutic uses.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound likely involves inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with similar antibacterial properties.

    Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.

    Moxifloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may offer unique advantages in terms of its specific functional groups, which could enhance its binding affinity and specificity for bacterial targets.

Properties

CAS No.

149602-60-8

Molecular Formula

C14H13FN2O4

Molecular Weight

292.26 g/mol

IUPAC Name

7-amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H13FN2O4/c15-12-8(5-18)11-10(3-9(12)16)17(6-1-2-6)4-7(13(11)19)14(20)21/h3-4,6,18H,1-2,5,16H2,(H,20,21)

InChI Key

SOWMSUORQIRLML-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C(=C3CO)F)N)C(=O)O

Origin of Product

United States

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